Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate
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Overview
Description
Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a chloro substituent, and an iodo substituent on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro and Iodo Substituents: The chloro and iodo substituents can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and greener reaction conditions to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the sulfonyl group.
Coupling Reactions: The iodo substituent makes the compound a suitable candidate for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Iodination: Iodine, potassium iodide, oxidizing agents.
Sulfonylation: Sulfonyl chlorides, bases like pyridine or triethylamine.
Esterification: Ethanol, acid catalysts like sulfuric acid.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: A simpler indole derivative with antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate is unique due to its combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the phenylsulfonyl group, along with the chloro and iodo substituents, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)-5-chloro-3-iodoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClINO4S/c1-2-24-17(21)16-15(19)13-10-11(18)8-9-14(13)20(16)25(22,23)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYASUGBAQOBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClINO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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